An In-Depth Technical Guide to 2-Chlorofuro[3,2-d]pyrimidine (CAS 1643142-50-0): A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 2-Chlorofuro[3,2-d]pyrimidine (CAS 1643142-50-0): A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorofuro[3,2-d]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. While specific literature on this exact molecule (CAS 1643142-50-0) is emerging, this guide synthesizes information on its core chemical properties, predicted reactivity, and potential applications by drawing parallels with closely related structural analogs and the broader class of furo[3,2-d]pyrimidines.
Core Molecular Attributes
2-Chlorofuro[3,2-d]pyrimidine is a fused heterocyclic system comprising a furan ring fused to a pyrimidine ring, with a chlorine atom at the 2-position. This substitution is key to its utility as a synthetic building block.
| Property | Value | Source |
| CAS Number | 1643142-50-0 | ChemScene[1] |
| Molecular Formula | C₆H₃ClN₂O | ChemScene[1] |
| Molecular Weight | 154.55 g/mol | ChemScene[1] |
| SMILES | ClC1=NC=C(OC=C2)C2=N1 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 38.92 Ų | ChemScene[1] |
| LogP | 1.8762 | ChemScene[1] |
The Furo[3,2-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The furo[3,2-d]pyrimidine core is a significant pharmacophore found in numerous biologically active molecules. Its structural similarity to purine bases allows it to interact with a variety of biological targets. Derivatives of this and related fused pyrimidine systems have demonstrated a wide range of therapeutic potential, including:
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Anticancer Activity: Furo[2,3-d]pyrimidine derivatives have been investigated as PI3K/AKT dual inhibitors and EGFR inhibitors, showing potent antiproliferative effects against various cancer cell lines.[2][3]
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Antiviral and Antiprotozoan Properties: C-nucleoside analogs of furo[3,2-d]pyrimidine have shown activity against pathogenic protozoans like Leishmania donovani and Trypanosoma gambiense.[4]
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Enzyme Inhibition: Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4), with potential applications in treating asthma and COPD.[1][5]
The introduction of a chlorine atom at the 2-position of the furo[3,2-d]pyrimidine scaffold provides a reactive handle for further chemical modifications, enabling the exploration of a vast chemical space for drug discovery.
Proposed Synthesis Pathway
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis of 2-Chlorofuro[3,2-d]pyrimidine.
Experimental Protocol (Hypothetical):
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To a stirred solution of Furo[3,2-d]pyrimidin-2-one in a suitable high-boiling solvent (e.g., toluene or xylenes), a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added.
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A catalytic amount of a tertiary amine base (e.g., triethylamine or N,N-dimethylaniline) may be added to facilitate the reaction.
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The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully quenched, for instance, by slow addition to ice water.
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The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford pure 2-Chlorofuro[3,2-d]pyrimidine.
Reactivity Profile: A Gateway to Diverse Derivatives
The primary utility of 2-Chlorofuro[3,2-d]pyrimidine in synthetic chemistry lies in the reactivity of the 2-chloro substituent. The electron-withdrawing nature of the pyrimidine ring activates the C2 position towards nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the chloride ion by a wide range of nucleophiles.
Caption: Reactivity of 2-Chlorofuro[3,2-d]pyrimidine in SNAr reactions.
Reactions with N-Nucleophiles
The reaction with primary and secondary amines is a cornerstone of medicinal chemistry for introducing diverse side chains. This reaction is expected to proceed smoothly to yield 2-amino-furo[3,2-d]pyrimidine derivatives.
Experimental Protocol (General):
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A solution of 2-Chlorofuro[3,2-d]pyrimidine in a polar aprotic solvent like dimethylformamide (DMF) or a protic solvent such as ethanol is prepared.
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The desired amine (1.1 to 2.0 equivalents) is added to the solution.
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A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is added to scavenge the HCl generated during the reaction.
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The reaction is stirred at room temperature or heated, depending on the nucleophilicity of the amine, and monitored for completion.
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Work-up typically involves dilution with water and extraction with an organic solvent, followed by purification.
Reactions with O-Nucleophiles
Alkoxides and phenoxides can displace the chloride to form 2-alkoxy- or 2-aryloxy-furo[3,2-d]pyrimidines. These reactions often require a strong base to generate the nucleophile in situ.
Experimental Protocol (General):
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The alcohol or phenol is dissolved in a suitable solvent like tetrahydrofuran (THF) or DMF.
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A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is added to generate the corresponding alkoxide or phenoxide.
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A solution of 2-Chlorofuro[3,2-d]pyrimidine is then added to the reaction mixture.
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The reaction is stirred until completion, followed by an aqueous work-up and purification.
Reactions with S-Nucleophiles
Thiols and thiophenols are excellent nucleophiles and are expected to react readily with 2-Chlorofuro[3,2-d]pyrimidine to give 2-thioether derivatives.
Experimental Protocol (General):
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The thiol is dissolved in a solvent like DMF or ethanol.
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A base, such as potassium carbonate or sodium hydroxide, is added to deprotonate the thiol.
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2-Chlorofuro[3,2-d]pyrimidine is added, and the reaction is stirred at room temperature or with gentle heating.
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Standard work-up and purification procedures are then followed.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent also opens the door to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon bonds and introducing aryl, heteroaryl, or alkynyl groups at the 2-position, further expanding the diversity of accessible derivatives.
Spectroscopic Characterization (Predicted)
While experimental data for 2-Chlorofuro[3,2-d]pyrimidine is not available in the searched literature, the following spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[7][8]
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¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the protons on the furan and pyrimidine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom.
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¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) would likely appear at a downfield chemical shift.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 154 and a characteristic M+2 peak at m/z 156 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
Specific safety data for 2-Chlorofuro[3,2-d]pyrimidine is not available. However, as with any chlorinated heterocyclic compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory tract.
Conclusion
2-Chlorofuro[3,2-d]pyrimidine is a valuable building block for the synthesis of a wide array of novel heterocyclic compounds. Its activated 2-position allows for versatile functionalization through nucleophilic substitution and cross-coupling reactions. The proven biological significance of the furo[3,2-d]pyrimidine scaffold makes this compound a highly attractive starting material for the development of new therapeutic agents. As research in this area progresses, the full potential of 2-Chlorofuro[3,2-d]pyrimidine in drug discovery is yet to be fully realized.
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Taylor & Francis Online. Studies on the Synthesis of Furo[3,2-d]pyrimidine C-Nucleosides: New Inosine Analogues with Antiprotozoan Activity. [Link]
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PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
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PubMed. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. [Link]
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